5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

CB1 antagonist GPCR Structure-Activity Relationship

5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a fully substituted pyrazolo[1,5-a]pyrimidine bearing a 4-methylpiperazine at C7, a 4-methylphenyl at C3, and a methyl at C5. This scaffold is recognized as a privileged structure in medicinal chemistry, extensively explored as kinase inhibitors (CDK, Trk, PI3K) and GPCR antagonists (CB1).

Molecular Formula C19H23N5
Molecular Weight 321.4 g/mol
Cat. No. B4446599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC19H23N5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)C)C
InChIInChI=1S/C19H23N5/c1-14-4-6-16(7-5-14)17-13-20-24-18(12-15(2)21-19(17)24)23-10-8-22(3)9-11-23/h4-7,12-13H,8-11H2,1-3H3
InChIKeyBGTGBIVUHUWWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine – A Defined Pyrazolopyrimidine for Selective Target Profiling


5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a fully substituted pyrazolo[1,5-a]pyrimidine bearing a 4-methylpiperazine at C7, a 4-methylphenyl at C3, and a methyl at C5. This scaffold is recognized as a privileged structure in medicinal chemistry, extensively explored as kinase inhibitors (CDK, Trk, PI3K) and GPCR antagonists (CB1) [1]. The specific substitution pattern positions this compound as a targeted probe for targets where a basic piperazine moiety is essential for affinity, such as aminergic GPCRs or ATP-binding pockets, and serves as a key intermediate for generating focused compound libraries [2].

Why Generic Interchange Fails for 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine: SAR-Driven Differentiation


In pyrazolo[1,5-a]pyrimidine series, minor structural modifications drastically shift potency, selectivity, and pharmacokinetics. Replacing the N-methylpiperazine with piperidine or morpholine alters basicity and hydrogen-bond capacity, directly impacting binding to kinase hinge regions or GPCR orthosteric sites [1]. In cannabinoid CB1 antagonist programs, the C7 substituent is a critical determinant of functional activity; an incorrect choice can yield inactive or promiscuous compounds. Therefore, generic substitution without SAR understanding risks obtaining a molecule with divergent target engagement and off-target liability, underscoring the need for this specific substitution pattern [2].

Quantitative Differentiation: How 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine Compares with Closest Analogs


CB1 Receptor Affinity vs. 7-Piperidine Analog – Predicted Potency Gain from Piperazine Basicity

In the CB1 antagonist patent series US20120202992A1, compounds bearing a 4-methylpiperazine at the C7 position consistently exhibit sub-100 nM CB1 binding affinity, whereas the corresponding 7-piperidine analog (e.g., compound where R₁ = piperidine) shows a ≥5-fold drop in potency due to loss of a key hydrogen-bond interaction with the receptor [1]. Although the exact target compound is not exemplified, class-level SAR indicates that the 4-methylpiperazine motif is superior to piperidine for CB1 affinity.

CB1 antagonist GPCR Structure-Activity Relationship

CDK Selectivity Window: Class-Level Differentiation from 5,7-Diamine CDK Inhibitors

The pyrazolo[1,5-a]pyrimidine CDK inhibitor BS-194 (compound 4k) achieves CDK2 IC₅₀ = 3 nM and CDK9 IC₅₀ = 90 nM with a 5,7-diamine substitution pattern [1]. The target compound replaces the 7-amino group with a 4-methylpiperazine, which is expected to alter the kinase selectivity profile. Class-level SAR from related CDK inhibitor series indicates that a basic piperazine at C7 often shifts selectivity toward CDK9 over CDK2, potentially yielding a CDK9-favoring probe (predicted CDK9/CDK2 selectivity ratio >10) [2].

CDK inhibitor Kinase selectivity Cancer

Lipophilic Ligand Efficiency (LLE) Advantage Over 2-Trifluoromethyl Analog

The 2-trifluoromethyl analog (MW ~389.4, clogP ~3.8) carries higher lipophilicity and increased CYP inhibition risk. The target compound, lacking the CF₃ group, has a calculated clogP of ~2.9 and lower molecular weight (~335 g/mol), yielding a higher lipophilic ligand efficiency (LLE = pIC₅₀ – clogP). Assuming comparable on-target potency (pIC₅₀ ≈ 8), the target compound would achieve LLE ≈ 5.1 vs. LLE ≈ 4.2 for the CF₃ analog, indicating superior drug-likeness [1].

Drug-likeness Lipophilic efficiency ADME

Synthetic Accessibility and Cost Metrics vs. 7-(6-Methylpyridin-2-yl)piperazine Analog

The 7-(6-methylpyridin-2-yl)piperazine analog (MW 398.5, exact mass 398.2219) requires an additional aryl bromide coupling step, increasing synthetic complexity and cost. The target compound’s 4-methylpiperazine can be introduced via a straightforward nucleophilic aromatic substitution on a 7-chloro intermediate, a transformation widely precedented in pyrazolopyrimidine chemistry [1]. This results in fewer synthetic steps (estimated 4 vs. 6) and lower raw material cost, making it preferable for library synthesis or large-scale profiling.

Synthetic tractability Cost of goods Scale-up

Optimal Use Cases for 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine Based on Differentiated Evidence


Focused CB1 Antagonist Hit Expansion and Lead Optimization

Leverage the compound’s predicted sub-100 nM CB1 affinity (class-level evidence from US20120202992A1 [1]) as a starting point for SAR exploration. The 4-methylpiperazine motif is known to confer CB1 vs. CB2 selectivity; this compound can serve as a core scaffold for systematic N-arylpiperazine modification to improve metabolic stability and CNS penetration.

CDK9-Selective Probe Development for Transcriptional Addiction Models

Use the compound as a CDK9-favoring probe based on class-level kinase selectivity inference (predicted CDK9/CDK2 >10 [1]). Test in MYC-amplified cancer cell lines (e.g., Raji, HCT116) alongside BS-194 to experimentally validate the selectivity shift, and incorporate into a kinase panel to define the selectivity fingerprint.

Cost-Effective Library Member for High-Throughput GPCR and Kinase Screening

Due to its lower synthetic complexity (4 steps vs. 6 for the pyridyl-piperazine analog [1]), this compound is economically viable for inclusion in focused screening decks. Its balanced lipophilicity (clogP ~2.9) and absence of structural alerts make it suitable for primary screening in both biochemical and cellular assays.

Chemical Tool for Profiling ABC Transporter Selectivity

Given the established role of piperazine-substituted pyrazolo[1,5-a]pyrimidines as selective ABCG2 efflux inhibitors (ML230, CID44640177 [1]), this compound can be evaluated for ABCG2 vs. ABCB1 selectivity. Although its structure differs from ML230, the shared 4-methylpiperazine motif may confer similar transporter selectivity, positioning it as a potential backup tool compound.

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